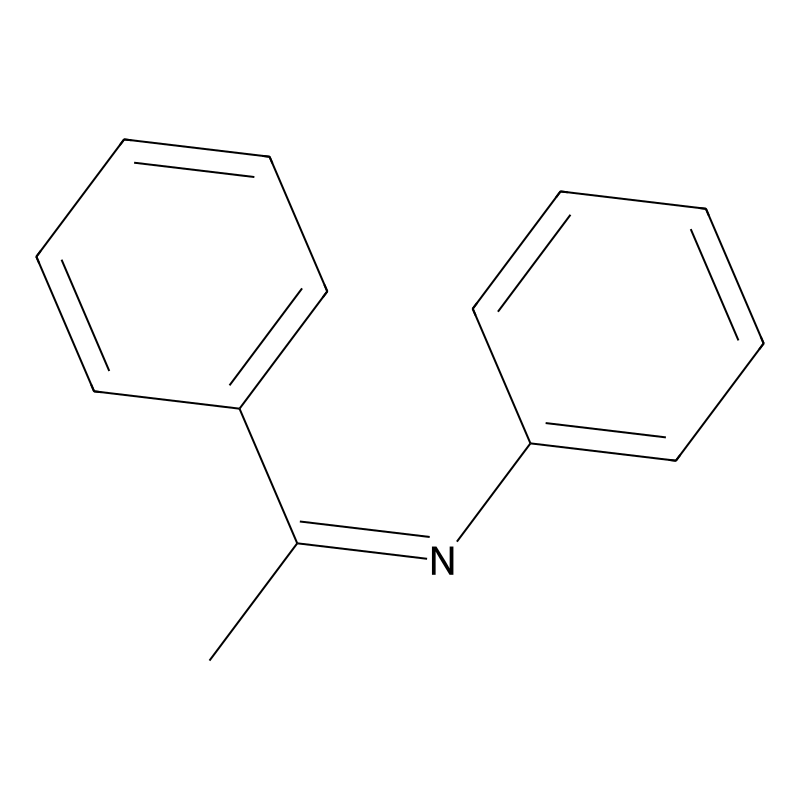

N-(1-Phenylethylidene)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

N-(1-Phenylethylidene)aniline can be synthesized by the condensation of aniline (C₆H₅NH₂) with benzaldehyde (C₆H₅CHO) in the presence of an acid catalyst. [PubChem, N-(1-Phenylethylidene)aniline, ]

Applications

N-(1-Phenylethylidene)aniline has been studied for various scientific research applications, including:

- As a chromogenic reagent: N-(1-Phenylethylidene)aniline can react with certain metal ions to form colored complexes. This property makes it useful as a chromogenic reagent for the detection and identification of these metal ions. [ScienceDirect, Spectrophotometric determination of copper(II) with N-(1-phenylethylidene)aniline, ]

- As a precursor to other compounds: N-(1-Phenylethylidene)aniline can be used as a starting material for the synthesis of other organic compounds, such as heterocyclic compounds and dyes. [Royal Society of Chemistry, The Chemistry of Imines, ]

- In photophysical studies: N-(1-Phenylethylidene)aniline has been studied for its photophysical properties, such as fluorescence and phosphorescence. These properties make it a potential candidate for applications in optoelectronic devices and sensors. [Journal of Photochemistry and Photobiology A: Chemistry, Photophysical properties and excited state dynamics of N-(1-phenylethylidene)aniline (PhCH=NCHPh) and its para-substituted derivatives, ]

N-(1-Phenylethylidene)aniline is an organic compound characterized by the formula . It is classified as a Schiff base, formed through the condensation of an amine with an aldehyde. This compound features a phenyl group attached to a carbon-carbon double bond adjacent to the nitrogen atom, making it a significant structure in organic chemistry due to its reactivity and potential applications in various fields.

- Reduction Reactions: It can undergo reduction to form corresponding amines, often facilitated by organocatalysts, which can enhance reaction rates significantly .

- Condensation Reactions: The compound can react with various nucleophiles, forming new carbon-nitrogen bonds, which are crucial in synthesizing more complex organic molecules .

- Hydrosilylation: This compound has been utilized in hydrosilylation reactions, showcasing its versatility in forming silicon-containing compounds .

Research indicates that N-(1-Phenylethylidene)aniline exhibits biological activity, particularly in antifungal applications. For example, derivatives of this compound have shown fungicidal properties, making them candidates for agricultural and pharmaceutical applications . Additionally, its structural features may contribute to its interaction with biological targets, although detailed mechanisms remain to be elucidated.

The synthesis of N-(1-Phenylethylidene)aniline typically involves the following methods:

- Condensation Reaction: The most common method is the condensation of aniline with acetophenone under acidic conditions. This reaction yields the Schiff base through the elimination of water.text

Aniline + Acetophenone → N-(1-Phenylethylidene)aniline + H2O - Catalytic Methods: Recent studies have explored catalytic methods using organocatalysts that enhance the efficiency and selectivity of the synthesis process .

- Alternative Routes: Other synthetic routes involve variations such as using different aromatic aldehydes or amines, allowing for the creation of substituted derivatives with potentially unique properties .

N-(1-Phenylethylidene)aniline finds applications across various domains:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.

- Biological Research: Its derivatives are investigated for their potential as antifungal agents and other biological activities.

- Material Science: The compound is also explored for use in creating functional materials due to its unique electronic properties.

Interaction studies reveal that N-(1-Phenylethylidene)aniline can form complexes with metal ions and other substrates. These interactions can alter its reactivity and biological activity. Mechanistic studies often focus on how these interactions influence catalytic processes and biological efficacy .

N-(1-Phenylethylidene)aniline belongs to a class of compounds known as Schiff bases. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Benzylideneaniline | Schiff Base | Commonly used in organic synthesis; less sterically hindered than N-(1-Phenylethylidene)aniline. |

| N-(2-Methylphenyl)ethenamine | Schiff Base | Substituted at the ortho position; may exhibit different biological activities due to steric effects. |

| 3-Chloro-4-methyl-N-(1-phenylethylidene)aniline | Halogenated Schiff Base | Exhibits enhanced biological activity due to chlorine substitution; used in fungicide applications. |

N-(1-Phenylethylidene)aniline stands out due to its specific structure that allows for unique reactivity patterns and potential applications in both synthetic and biological contexts. Its ability to form stable complexes and participate in diverse

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant